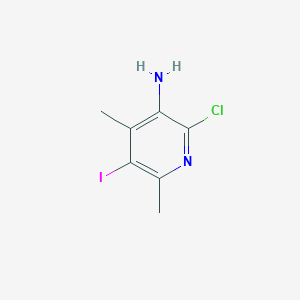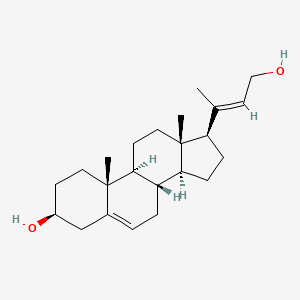
Tetra(p-bromophenyl)porphyrin
概要
説明
Tetra(p-bromophenyl)porphyrin is a synthetic porphyrin molecule that has been used in a variety of scientific research applications . It is a small, organic molecule with a structure similar to that of heme, the active component of hemoglobin, and is composed of four p-bromophenyl-substituted porphyrin rings.
Synthesis Analysis
The synthesis of this compound involves the reaction of 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) with N-bromosuccinimide in a mixture of chloroform with dimethylformamide . This reaction affords 2-bromo-5,10,15,20-tetra(4-bromophenyl)porphyrin .
Molecular Structure Analysis
The molecular formula of this compound is C44H26Br4N4 and it has a molecular weight of 930.320 . The structure is composed of four p-bromophenyl-substituted porphyrin rings.
Chemical Reactions Analysis
The bromination of this compound with N-bromosuccinimide in a mixture of chloroform with dimethylformamide leads to the formation of 2-bromo-5,10,15,20-tetra(4-bromophenyl)porphyrin . In similar conditions, the bromination of Zn(II) 5,10,15,20-tetra(4-bromophenyl)porphyrinate led to Zn(II) 2,3,12,13-tetrabromo-5,10,15,20-tetra(4-bromophenyl)porphyrinate .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is light-sensitive and air-sensitive, and should be stored under inert gas .
科学的研究の応用
Surface Interactions and Complex Formation Tetra(4-bromophenyl)-porphyrin has been studied for its interaction with surfaces, such as Cu(111). This interaction leads to molecular and surface distortion, resulting in the formation of an intermediate complex involving the iminic nitrogens and surface copper atoms (Doyle et al., 2011).
Chelating Agent in Metal Ion Detection Utilized as a chelating reagent, tetra-(4-bromophenyl)-porphyrin aids in the enrichment, separation, and detection of trace metals like lead, cadmium, and mercury in various samples, demonstrating its potential in environmental monitoring and analytical chemistry (Hu et al., 2002).
Structural Analysis in Solid Phase The study of Zn(II)-tetra(4-bromophenyl)porphyrin's crystal structure revealed distinct patterns in solid phase, highlighting intermolecular interactions and the stability of different lattice arrangements, useful in understanding molecular organization in materials science (Dastidar et al., 1996).
Catalysis Applications Tetra(p-bromophenyl)porphyrin-based covalent organic frameworks have shown remarkable catalytic activity in reactions like Suzuki-coupling, expanding the applications of porphyrin-based materials in organic synthesis and catalysis (Hou et al., 2015).
Photophysical Properties and Sensitization The photophysical properties of porphyrins, including tetra(hydroxyphenyl)porphyrins, have been of interest for their potential as tumor photosensitizers, highlighting their application in medical fields like photodynamic therapy (Bonnett et al., 1988).
Electrochemical Applications Tetra(aminophenyl)porphyrin and related compounds have been explored for their electrochemical properties, particularly in oxygen reduction reactions, indicating potential applications in energy conversion and storage technologies (Bettelheim et al., 1980).
作用機序
Target of Action
Meso-Tetra (p-bromophenyl) Porphine is a type of porphyrin compound that has four para-bromophenyl substituents
Mode of Action
The compound exhibits photophysical properties, including strong light absorption and fluorescence . It absorbs light in the range of 400-500 nanometers and emits fluorescence around 650 nanometers . These properties suggest that it may interact with its targets through photochemical processes.
Action Environment
The action of Meso-Tetra (p-bromophenyl) Porphine is likely influenced by environmental factors such as light exposure. Its strong light absorption and fluorescence suggest that its action, efficacy, and stability may be affected by the intensity and wavelength of light in its environment .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Tetra(p-bromophenyl)porphyrin participates in various biochemical reactions, primarily due to its ability to form complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it can bind to metalloproteins, influencing their catalytic activity. The interaction with enzymes such as cytochrome P450 can modulate their function, impacting metabolic pathways . Additionally, this compound can act as a photosensitizer, generating reactive oxygen species upon light activation, which can further interact with biomolecules .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can influence cell function by altering the redox state of cells, leading to changes in signaling pathways such as the MAPK and PI3K/Akt pathways . This compound can also affect gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can impact mitochondrial function, leading to changes in ATP production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, proteins, and lipids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and epigenetic regulators . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under dark conditions but can degrade upon prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in the heme biosynthesis pathway, where it acts as a precursor for the synthesis of heme and other metalloporphyrins . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production . These interactions highlight the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters. These properties are crucial for its biological activity and therapeutic potential.
特性
IUPAC Name |
5,10,15,20-tetrakis(4-bromophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWXWWSYNQLVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26Br4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29162-73-0 | |
| Record name | Tetra(p-bromophenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029162730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



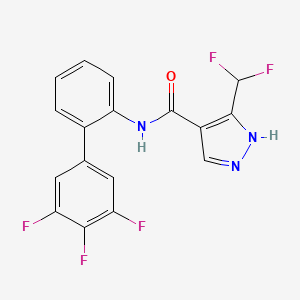
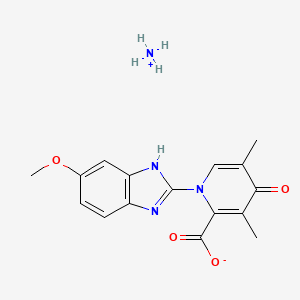

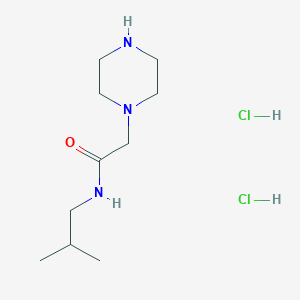

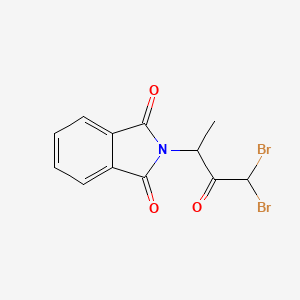
![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)

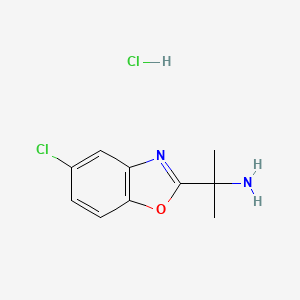
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)
